molecular formula C19H30Cl2N2 B6081372 1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride

1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride

Cat. No. B6081372
M. Wt: 357.4 g/mol
InChI Key: KZASTSJQFTWAMR-RMZRELHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPDPH and is classified as a piperazine derivative. MPDPH is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Antidepressant and Antianxiety Potential

A study by Kumar et al. (2017) investigated the antidepressant activities of compounds related to the specified chemical, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. They found significant antidepressant activity in these compounds, measured by Porsolt’s behavioral despair test in albino mice, and also demonstrated notable antianxiety effects. This suggests potential applications in mental health treatments for similar compounds (Kumar et al., 2017).

Hypolipidemic Activity

Research by Ashton et al. (1984) on analogues of chlorcyclizine, which include piperazine derivatives, demonstrated potent hypolipidemic activity. These compounds significantly reduced serum cholesterol and triglyceride levels in rats, suggesting a potential role in managing lipid disorders (Ashton et al., 1984).

Anticancer Applications

Lv et al. (2019) explored the anti-bone cancer activity of a heterocyclic compound, closely related to the specified chemical, which showed effectiveness against human bone cancer cell lines. This points towards potential use in cancer treatment (Lv et al., 2019).

Antimicrobial Effects

A study by Rajkumar et al. (2014) synthesized derivatives of piperazine and found that some showed excellent antibacterial and antifungal activities. This suggests potential applications in combating microbial infections (Rajkumar et al., 2014).

Antipsychotic Properties

Research on piperazine derivatives, including those structurally similar to the specified chemical, has shown significant affinity to serotonin receptors. This could indicate potential use as antipsychotic drugs, as seen in a study by Kossakowski et al. (2008) (Kossakowski et al., 2008).

properties

IUPAC Name

1-(3-methylcyclopentyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2.2ClH/c1-17-9-10-19(16-17)21-14-12-20(13-15-21)11-5-8-18-6-3-2-4-7-18;;/h2-8,17,19H,9-16H2,1H3;2*1H/b8-5+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZASTSJQFTWAMR-RMZRELHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
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1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
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1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
Reactant of Route 4
1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
Reactant of Route 5
1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
Reactant of Route 6
1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride

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